![molecular formula C17H15N3O B4013233 3-[(2,4-dimethylphenyl)amino]-2-oxo-3-indolinecarbonitrile](/img/structure/B4013233.png)
3-[(2,4-dimethylphenyl)amino]-2-oxo-3-indolinecarbonitrile
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions that often result in co-crystals with complex arrangements. For example, the synthesis of similar compounds like 2-amino-4-(3,4-dimethoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile and its derivatives demonstrates the intricate processes involved in obtaining such chemicals, highlighting the importance of precise conditions for successful synthesis (Asiri et al., 2011).
Molecular Structure Analysis
Studies on the molecular structure reveal detailed insights into the arrangement of atoms and bonds within the compound. The molecular structure is often elucidated through techniques such as X-ray crystallography, providing a comprehensive view of the compound's geometry. Investigations into similar compounds have shown complex molecular geometries, such as the buckled fused-ring system due to the ethylene linkage, which plays a critical role in the compound's chemical behavior (Asiri et al., 2011).
Chemical Reactions and Properties
The compound's reactivity and chemical properties are central to its applications. Research has shown that similar compounds participate in various chemical reactions, including condensation and nucleophilic attacks, leading to the formation of diverse derivatives. These reactions are crucial for modifying the compound's structure and enhancing its utility in different applications. For instance, the enaminonitrile derivative of a closely related compound demonstrated interesting reactivity, highlighting the compound's potential for further chemical transformations (Abdallah, 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(2,4-dimethylanilino)-2-oxo-1H-indole-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-11-7-8-14(12(2)9-11)20-17(10-18)13-5-3-4-6-15(13)19-16(17)21/h3-9,20H,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPKEXGTZNKWLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2(C3=CC=CC=C3NC2=O)C#N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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